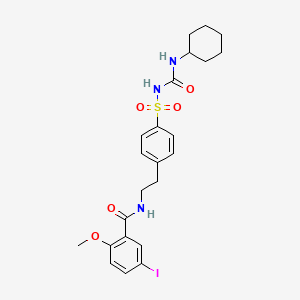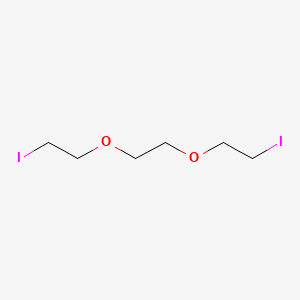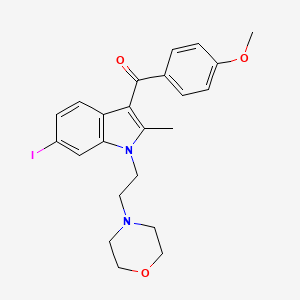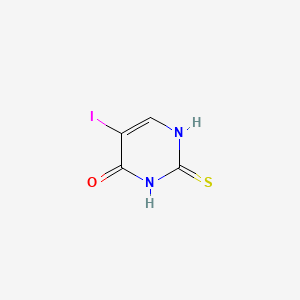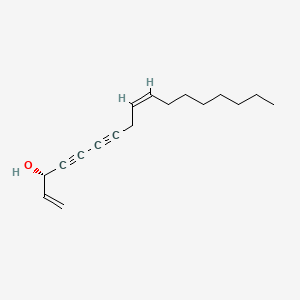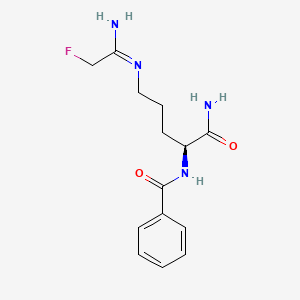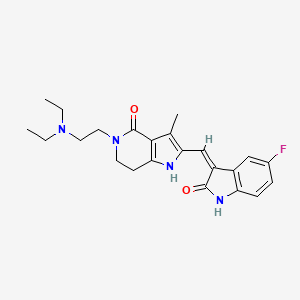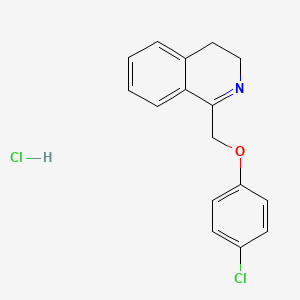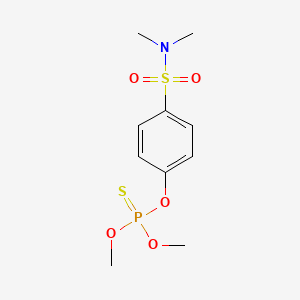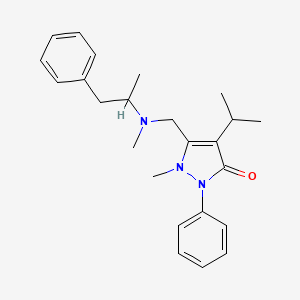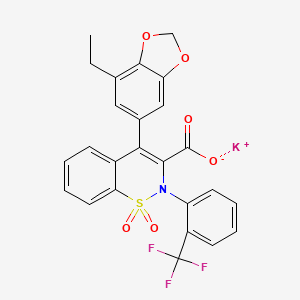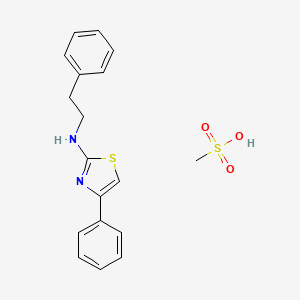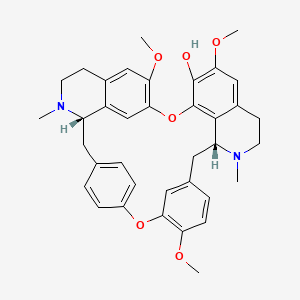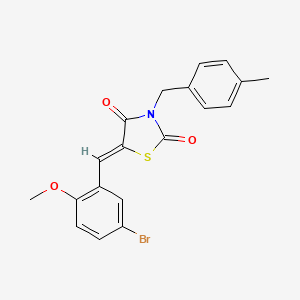
(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione
Vue d'ensemble
Description
“(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione” is a complex organic compound. It appears to contain a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This group is often found in pharmaceuticals and biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 5-Bromo-2-Methoxybenzylidene and 4-Methylbenzyl halide with a 1,3-Thiazolidine-2,4-Dione under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure analysis would require more specific information such as spectroscopic data (NMR, IR, Mass spectrometry) or X-ray crystallography data.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing carbonyl groups on the thiazolidine-dione ring and the electron-donating methoxy group on the benzylidene ring.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.Applications De Recherche Scientifique
Corrosion Inhibition
Thiazolidinediones, including compounds structurally related to (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione, have been studied for their effectiveness in corrosion inhibition. These compounds have shown significant potential in enhancing the corrosion resistance of carbon steel in acidic solutions. The mechanism involves the molecules adhering to the metal surface, reducing corrosion reactions (Chaouiki et al., 2022).
Photodynamic Therapy Applications
Certain derivatives of (5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione have been synthesized and characterized for their potential in photodynamic therapy, particularly in cancer treatment. These compounds, including zinc phthalocyanine derivatives, exhibit high singlet oxygen quantum yields and are promising as Type II photosensitizers (Pişkin et al., 2020).
Antimicrobial Properties
Various 5-arylidene-thiazolidine-2,4-dione derivatives, which are structurally similar to the compound , have demonstrated antimicrobial activities. These compounds have been found effective against pathogenic strains of Gram-positive and Gram-negative bacteria and also exhibit antifungal activities (Stana et al., 2014).
Anticancer Activity
Derivatives of 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds have shown significant inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in cancer therapy (El-Adl et al., 2020).
Nematicidal Agents
Novel methylene-bis-thiazolidinone derivatives, structurally related to the compound , have been synthesized and evaluated as potential nematicidal agents. These compounds have shown promise in agricultural applications for controlling nematode pests (Srinivas et al., 2008).
Safety And Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.
Orientations Futures
Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and fully characterizing its physical and chemical properties.
Please note that this is a general analysis based on the structure of the compound and does not include specific information from the literature. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
Propriétés
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLZLORVKZAHOH-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5z)-5-(5-Bromo-2-Methoxybenzylidene)-3-(4-Methylbenzyl)-1,3-Thiazolidine-2,4-Dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



